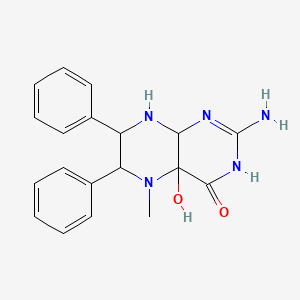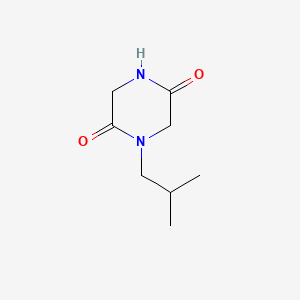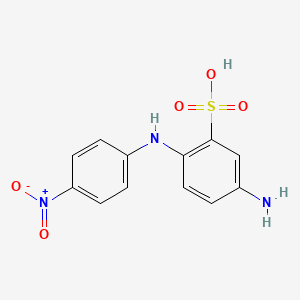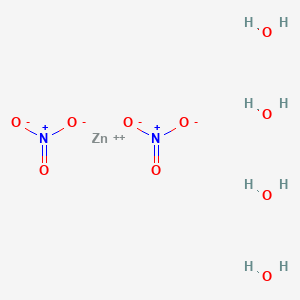
Tetrahydrofuran(Stabilized)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrofuran, also known as oxolane, is a heterocyclic organic compound with the chemical formula C₄H₈O. It is a colorless, water-miscible liquid with a low viscosity and an ether-like odor. Tetrahydrofuran is primarily used as a solvent in various chemical reactions and as a precursor to polymers. It is classified as a cyclic ether and is known for its ability to dissolve a wide range of polar and non-polar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrahydrofuran can be synthesized through several methods:
Dehydration of 1,4-Butanediol: The most common industrial method involves the acid-catalyzed dehydration of 1,4-butanediol.
Hydrogenation of Furan: Another method involves the catalytic hydrogenation of furan, which can be derived from pentose sugars.
Oxidation of n-Butane: DuPont developed a process where n-butane is oxidized to crude maleic anhydride, followed by catalytic hydrogenation to produce tetrahydrofuran.
Industrial Production Methods:
Acid-Catalyzed Dehydration: This method involves the use of strong acids like sulfuric acid to catalyze the dehydration of 1,4-butanediol at elevated temperatures.
Catalytic Hydrogenation: This method uses catalysts such as nickel or palladium to hydrogenate furan at high pressures and temperatures.
Types of Reactions:
Oxidation: Tetrahydrofuran can be oxidized to form compounds like succinic acid and butyrolactone.
Reduction: It can undergo reduction reactions to form various alcohols.
Substitution: Tetrahydrofuran is known for its role in substitution reactions, such as the S_N2 mechanism, where it acts as a solvent.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: Often involve nucleophiles like halides or alkoxides in the presence of a base.
Major Products:
Oxidation Products: Succinic acid, butyrolactone.
Reduction Products: Various alcohols.
Substitution Products: Substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
Tetrahydrofuran has a wide range of applications in scientific research:
Chemistry: Used as a solvent in Grignard reactions, reductions, and polymerizations.
Biology: Employed in the preparation of biological samples and as a solvent for various biochemical reactions.
Medicine: Used in the synthesis of pharmaceuticals and as a solvent for drug formulations.
Industry: Utilized in the production of polyurethanes, polyvinyl chloride, and other polymers.
Mecanismo De Acción
Tetrahydrofuran acts primarily as a solvent, facilitating various chemical reactions by dissolving reactants and providing a medium for the reaction to occur. Its oxygen atom can coordinate with Lewis acids, making it a useful ligand in coordination chemistry. In polymerization reactions, tetrahydrofuran can undergo ring-opening polymerization to form poly(tetramethylene ether) glycol .
Comparación Con Compuestos Similares
Furan: An unsaturated analog of tetrahydrofuran, less stable and more reactive.
Dioxane: A six-membered cyclic ether, less volatile and more toxic than tetrahydrofuran.
Diethyl Ether: A common solvent with similar properties but lower boiling point and higher volatility.
Uniqueness: Tetrahydrofuran is unique due to its combination of high polarity, low viscosity, and ability to dissolve a wide range of compounds. Its stability and relatively low toxicity make it a preferred solvent in many applications compared to its analogs .
Propiedades
Número CAS |
109-99-0 |
|---|---|
Fórmula molecular |
C76H148N2O31 |
Peso molecular |
1586.003 |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-aminooxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-undecyltridecanedioic acid |
InChI |
InChI=1S/C76H148N2O31/c1-2-3-4-5-6-8-11-14-17-21-76(75(83)84,22-18-15-12-9-7-10-13-16-19-72(79)80)74(82)78-23-25-86-27-29-88-31-33-90-35-37-92-39-41-94-43-45-96-47-49-98-51-53-100-55-57-102-59-61-104-63-65-106-67-69-108-71-70-107-68-66-105-64-62-103-60-58-101-56-54-99-52-50-97-48-46-95-44-42-93-40-38-91-36-34-89-32-30-87-28-26-85-24-20-73(81)109-77/h2-71,77H2,1H3,(H,78,82)(H,79,80)(H,83,84) |
Clave InChI |
CKBXMOVWKHHYOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(CCCCCCCCCCC(=O)O)(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrasodium;2-[[1-[4-[4-[[4-[4-[4-[(2-carboxylato-4-sulfonatophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]phenyl]carbamoylamino]phenyl]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-sulfonatobenzoate](/img/structure/B579010.png)

![(1S,2S,3R,6Z,7S,9R,10S)-6-ethylidene-3-hydroxy-11,20-dimethyl-4,21-dioxa-11,20-diazahexacyclo[8.7.3.22,9.01,10.02,7.012,17]docosa-12,14,16-trien-22-one](/img/structure/B579012.png)
![N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline](/img/structure/B579013.png)
![(4aR,5S,8aS)-3,4a,5-trimethyl-6,7,8,8a-tetrahydro-5H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B579015.png)
![2H-Thiazolo[5,4-e]indazole](/img/structure/B579017.png)

![Cyclopenta[cd]pleiadene](/img/structure/B579020.png)


